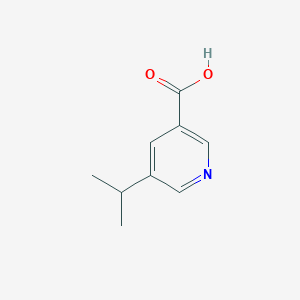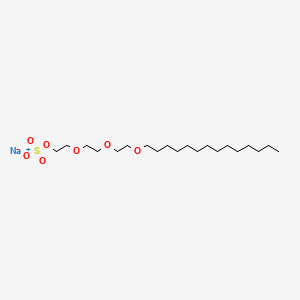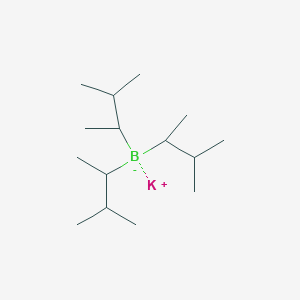
Cesium tungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium tungstate, also known as this compound, is a chemical compound with the molecular formula Cs2O4W. It is a tungsten-based compound where tungsten is in its highest oxidation state, bonded to two cesium atoms and four oxygen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium tungstate can be synthesized through the reaction of cesium chloride (CsCl) with silver tungstate (Ag2WO4). The reaction typically occurs in an aqueous medium, resulting in the formation of Cs2WO4 and silver chloride (AgCl) as a byproduct .
Industrial Production Methods: Industrial production of dicesium;dioxido(dioxo)tungsten involves the use of high-purity cesium and tungsten precursors. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The compound is often produced in large quantities for use in various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Cesium tungstate undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states of tungsten.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions with dicesium;dioxido(dioxo)tungsten include hydrogen peroxide (H2O2) for oxidation reactions and various reducing agents for reduction reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state tungsten compounds .
Aplicaciones Científicas De Investigación
Cesium tungstate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dicesium;dioxido(dioxo)tungsten involves its ability to participate in redox reactions. The tungsten center in the compound can cycle between different oxidation states, facilitating various chemical transformations. This redox activity is crucial for its catalytic properties and its interactions with other molecules .
Comparación Con Compuestos Similares
Molybdenum Dioxo Compounds: Similar to tungsten dioxo compounds, molybdenum dioxo compounds are also used as catalysts in various chemical reactions.
Tungsten Halides and Oxyhalides: These compounds share some chemical properties with dicesium;dioxido(dioxo)tungsten but differ in their specific applications and reactivity.
Uniqueness: Cesium tungstate is unique due to its high oxidation state and its ability to participate in a wide range of chemical reactions. Its applications in advanced materials and medical research further highlight its distinct properties and potential .
Propiedades
Número CAS |
52350-17-1 |
|---|---|
Fórmula molecular |
CsOW |
Peso molecular |
332.74 g/mol |
Nombre IUPAC |
dicesium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Cs.O.W |
Clave InChI |
ZOQFQCPEFAOSCA-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Cs+].[Cs+] |
SMILES canónico |
O=[W].[Cs] |
| 52350-17-1 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)

![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)








![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)
